molecular formula C12H11FN2O B1532929 3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine CAS No. 1871436-62-2

3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine

Cat. No.: B1532929
CAS No.: 1871436-62-2
M. Wt: 218.23 g/mol
InChI Key: MTAFEQWMIGEUJX-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine is an organic compound that features a phenylamine group substituted with a 5-fluoro-2-methoxypyridin-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols or quinones, while reduction can yield primary or secondary amines .

Scientific Research Applications

3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylamine group with a 5-fluoro-2-methoxypyridin-4-yl moiety makes it a versatile compound for various applications .

Biological Activity

3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer and other diseases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a methoxy group, linked to a phenylamine moiety. The presence of the fluorine atom is known to enhance the bioavailability and efficacy of pharmacological agents by improving their interaction with biological targets.

Research indicates that compounds with similar structures often act as inhibitors of specific protein interactions, particularly in cancer pathways. For instance, the inhibition of WD repeat domain 5 (WDR5) has been explored, where compounds similar to this compound demonstrated potent antiproliferative effects against various cancer cell lines .

Anticancer Properties

A series of studies have evaluated the anticancer properties of this compound and related compounds:

  • Cell Proliferation Inhibition : In vitro assays showed that this compound effectively inhibits the proliferation of several cancer cell lines, including leukemia and solid tumors. The IC50 values reported are in the nanomolar range, indicating high potency .
  • Mechanistic Insights : The compound's mechanism appears to involve the disruption of critical protein interactions necessary for cancer cell survival. This is particularly relevant in cancers characterized by overexpression of WDR5, where inhibition leads to apoptosis through p53 activation .

Other Biological Activities

Beyond its anticancer effects, preliminary studies suggest potential anti-inflammatory properties. For example, related compounds have been tested in lipopolysaccharide (LPS)-induced inflammatory models, showing a reduction in nitric oxide secretion at effective concentrations without significant cytotoxicity .

Case Studies

  • Leukemia Cell Lines : In a study evaluating various derivatives, this compound exhibited significant growth inhibition in L1210 mouse leukemia cells. The mechanism was linked to the intracellular release of active metabolites that interfere with DNA synthesis .
  • Solid Tumors : Another investigation focused on solid tumors revealed that this compound could induce apoptosis through a caspase-dependent pathway, further supporting its potential as an anticancer agent .

Data Tables

Activity Cell Line/Model IC50 (nM) Mechanism
AntiproliferativeL1210 Mouse Leukemia Cells<10Inhibition of DNA synthesis
AntiproliferativeMV4:11 (Leukemia)<20WDR5 inhibition
Anti-inflammatoryRAW264.7 (LPS-induced)6.0NO secretion reduction

Properties

IUPAC Name

3-(5-fluoro-2-methoxypyridin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-16-12-6-10(11(13)7-15-12)8-3-2-4-9(14)5-8/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAFEQWMIGEUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C2=CC(=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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